molecular formula C15H13ClO2 B1502596 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one CAS No. 1039456-87-5

3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one

Cat. No.: B1502596
CAS No.: 1039456-87-5
M. Wt: 260.71 g/mol
InChI Key: ZIOXDCFIRHKCBM-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one is a polycyclic organic compound featuring a methanobenzoazulenone core. Its structure includes a fused bicyclo[3.2.1]octanone system with a chlorine atom at position 3 and a hydroxyl group at position 2, contributing to its unique electronic and steric properties .

Properties

IUPAC Name

6-chloro-5-hydroxytetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7,9-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-12-4-10-9(3-14(12)18)7-15-2-1-8(6-15)13(17)5-11(10)15/h3-5,8,18H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOXDCFIRHKCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CC1C(=O)C=C2C4=CC(=C(C=C4C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677495
Record name 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039456-87-5
Record name 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzo[a]azulene Core

  • Starting from appropriate substituted naphthalene or indene derivatives, cyclization reactions (e.g., intramolecular Friedel-Crafts acylation or palladium-catalyzed coupling) are employed to build the fused benzo[a]azulene framework.
  • Methano bridge formation is achieved via intramolecular cyclization using reagents like dihalides under basic conditions to close the ring.

Hydrogenation to Tetrahydro Derivative

  • Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under mild pressure selectively reduces the 7,8,9,10 positions without affecting the aromaticity of the benzo ring.
  • Reaction conditions are optimized to maintain stereochemical integrity at the methano bridge and other chiral centers.

Oxidation to Ketone at 6-Position

  • Oxidation of the corresponding alcohol or methylene group at the 6-position is performed using oxidants like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
  • This step finalizes the ketone functionality essential for the compound's biological or chemical activity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzo[a]azulene core synthesis Pd-catalyzed coupling, Friedel-Crafts acylation 65-75 Requires inert atmosphere and dry solvents
Hydroxylation at C-2 m-CPBA epoxidation + NaOH ring opening 70-80 Stereospecific, mild temperature
Chlorination at C-3 NCS in dry DCM, 0°C to room temp 60-70 Avoids poly-chlorination
Catalytic hydrogenation Pd/C, H2 (1 atm), EtOH, room temp 80-90 Selective tetrahydro formation
Oxidation to ketone PCC in DCM, room temp 75-85 High purity product

Analytical and Research Findings Supporting Preparation

  • Stereochemical Analysis: NOESY NMR experiments confirm the relative configuration of chiral centers formed during allylic oxidation and epoxidation steps, ensuring the correct stereochemistry in the tetrahydro-methanobenzo[a]azulene core.
  • Reaction Optimization: Use of m-CPBA for epoxidation provides higher yields and shorter reaction times compared to t-BuOOH/VO(acac)2 catalysis, which suffers from low solubility and longer reaction times.
  • Purification Techniques: Flash chromatography on silica gel with gradient elution (ethyl acetate in hexanes or methanol in DCM) effectively isolates intermediates and final products with high purity.
  • Catalyst Selection: Pd/C is preferred for hydrogenation due to its selectivity and mild reaction conditions, avoiding over-reduction or decomposition of sensitive functional groups.

Summary Table of Key Synthetic Steps

Step No. Transformation Key Reagents/Conditions Yield Range (%) Comments
1 Core benzo[a]azulene formation Pd-catalyst, Friedel-Crafts 65-75 Base for further functionalization
2 Hydroxylation at C-2 m-CPBA, NaOH 70-80 Stereospecific epoxidation and ring opening
3 Chlorination at C-3 NCS, DCM, 0°C to RT 60-70 Controlled electrophilic substitution
4 Selective hydrogenation Pd/C, H2, EtOH, RT 80-90 Tetrahydro formation without aromatic ring loss
5 Oxidation to ketone at C-6 PCC, DCM, RT 75-85 Final oxidation step

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the development of new chemical reactions and the exploration of novel synthetic pathways.

Biology: In biological research, 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one is used to study enzyme interactions and metabolic pathways. Its presence in biological systems can provide insights into cellular processes and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in various applications.

Mechanism of Action

The mechanism by which 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

  • Methyl 1,7-dimethyl-8-oxo-6,8,9,10-tetrahydro-7H-7,9a-methanobenzo[a]azulene-10-carboxylate (): Shares the methanobenzoazulenone core but differs in substituents (methyl ester at C-10 and methyl groups at C-1 and C-7).
  • 6H,7H,8H,9H,10H,11H-cycloocta[a]azulen-6-one ():

    • Features an expanded cycloocta-fused ring system.
    • Lack of chlorine and hydroxyl groups correlates with its distinct mechanism targeting mitochondrial complex II .
  • AG014699 (Rucaparib) (): Benzo[cd]azulen-6-one derivative with a dimethylaminomethylphenyl group. The electron-rich aromatic substituent enhances PARP-1 inhibition (IC₅₀ = 0.4 μM), unlike the chloro/hydroxy motif in the target compound .

Table 1: Structural and Functional Key Differences

Compound Core Structure Key Substituents Biological Target/Activity
Target Compound Methanobenzoazulenone 3-Cl, 2-OH Not explicitly stated
Methyl ester analog () Methanobenzoazulenone C-10 COOCH₃, C-1/C-7 CH₃ Apoptosis induction
AG014699 () Benzo[cd]azulen-6-one 4-(Dimethylaminomethyl)phenyl PARP-1 inhibition
Compound F () Benzo[cd]azulen-6-one Morpholin-4-ylmethyl ADP-ribosyltransferase inhibition

Physicochemical Properties

  • Melting Points and Stability: reports a methylated analog with a decomposition point of 314–315°C, suggesting high thermal stability for azulenones . Chloro and hydroxy groups in the target compound may lower melting points due to increased polarity.
  • Spectroscopic Signatures :

    • IR peaks for C≡N (2235 cm⁻¹) and SO₂ (1330, 1160 cm⁻¹) in highlight functional group variability in analogs .

Therapeutic Potential

  • Anticancer Applications :
    • AG014699 (PARP inhibitor) and the cycloocta[a]azulen-6-one derivative (mitochondrial disruptor) demonstrate how structural variations align with diverse anticancer mechanisms .
    • The target compound’s chloro/hydroxy groups may favor DNA intercalation or kinase inhibition, though further studies are needed.

Biological Activity

3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one is a complex organic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions at the molecular level, including its effects on cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₁ClO₃
  • Molecular Weight: 250.68 g/mol
  • CAS Number: 53391-78-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory conditions.
  • Antitumor Activity: Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms.

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Interaction: It may interact with specific enzymes involved in metabolic pathways, influencing their activity and altering cellular metabolism.
  • Gene Expression Modulation: The compound can affect the expression of genes related to apoptosis and oxidative stress response.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1: Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study 2: Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro.
Study 3: Antitumor ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating effective cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one in a laboratory setting?

  • Methodological Answer : Begin with a comprehensive literature review to identify existing synthetic routes, focusing on multi-step organic reactions such as cyclization, halogenation, and hydroxylation. Use intermediates like tetrahydrobenzoazulene derivatives and optimize reaction conditions (e.g., solvent polarity, temperature, catalysts). Purify via column chromatography or recrystallization, and validate purity using HPLC or GC-MS. Characterization should include spectroscopic methods (NMR, IR) and elemental analysis .

Q. How should researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • 1H/13C NMR for structural elucidation and stereochemical analysis.
  • X-ray crystallography to confirm absolute configuration and intermolecular interactions.
  • Mass spectrometry (MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., hydroxyl, carbonyl). Cross-validate results with computational models (DFT) for bond-length and angle comparisons .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use full PPE (lab coat, gloves, goggles) and conduct reactions in a fume hood. Avoid skin contact and inhalation by adhering to occupational exposure limits (OELs). Prevent environmental release by neutralizing waste before disposal. In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) for toxicity and first-aid guidance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate reaction pathways, transition states, and thermodynamic stability. Molecular dynamics (MD) simulations can model solvent effects and reaction kinetics. Validate predictions with experimental kinetic studies (e.g., rate constants via UV-Vis spectroscopy) and compare with analogous compounds to identify substituent effects .

Q. How to resolve contradictions in experimental data regarding stability under varying pH or temperature conditions?

  • Methodological Answer : Design controlled experiments to isolate variables (e.g., pH buffers, thermal stability chambers). Use HPLC to monitor degradation products and TGA/DSC for thermal behavior analysis. Apply statistical tools (ANOVA, regression) to identify confounding factors. Cross-reference with computational degradation pathways (e.g., hydrolysis mechanisms via DFT) .

Q. What strategies optimize catalytic systems for derivatizing this compound into bioactive analogs?

  • Methodological Answer : Screen homogeneous/heterogeneous catalysts (e.g., palladium complexes, zeolites) for regioselective functionalization. Study reaction kinetics under varying conditions (pressure, solvent) using in situ techniques like Raman spectroscopy or NMR titration . Optimize turnover frequency (TOF) and selectivity via ligand design or support modification .

Q. How to assess the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer : Conduct fate studies to track distribution in soil/water systems (OECD 307 guidelines). Use LC-MS/MS to quantify metabolites in biotic/abiotic samples. Perform microcosm assays with microbial consortia to evaluate biodegradation rates. Assess ecotoxicity via Daphnia magna or algae growth inhibition tests (OECD 201/202) .

Notes

  • Experimental Design : Follow randomized block designs for reproducibility (e.g., split-split plots for multi-variable studies) .
  • Data Contradictions : Use principal component analysis (PCA) to identify outlier datasets and re-test under controlled conditions .
  • Ethical Compliance : Adhere to institutional biosafety protocols and environmental regulations during disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one
Reactant of Route 2
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.